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Compound of Interest

Compound Name: eCF506

Cat. No.: B10774080 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an in-

depth comparison of eCF506, a novel SRC inhibitor, with other market alternatives. Supported

by crystallographic data and other key experimental findings, we objectively assess its unique

mechanism of action and performance.

eCF506 distinguishes itself from other SRC kinase inhibitors by its unique mechanism of

action. Crystallographic studies have been pivotal in validating its distinct binding mode. Unlike

many existing SRC inhibitors that target the active conformation of the kinase, eCF506 locks

SRC in its native, inactive state. This conformation-selective inhibition not only blocks the

enzyme's catalytic activity but also disrupts its scaffolding functions, offering a dual mechanism

of action that translates to improved efficacy and tolerability.

Comparative Performance Data
The following tables summarize the quantitative data comparing eCF506 with other well-known

SRC inhibitors such as dasatinib, bosutinib, and saracatinib.
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Inhibitor Target(s)
IC50 (SRC)
[nM]

IC50 (ABL)
[nM]

Selectivity
(ABL/SRC)

eCF506 SRC, YES1 < 0.5 >450 >950-fold[1]

Dasatinib
SRC, ABL,

others
~0.5 ~1 ~2

Bosutinib
SRC, ABL,

others
~1.2 ~1 ~0.8

Saracatinib
SRC, ABL,

others
~2.7 ~15 ~5.5

Table 1: Kinase Inhibitory Potency and Selectivity. This table highlights the high potency and

remarkable selectivity of eCF506 for SRC family kinases over ABL kinase compared to other

dual SRC/ABL inhibitors.

Cell Line
eCF506 GI50
[µM]

Dasatinib GI50
[µM]

Bosutinib GI50
[µM]

Saracatinib
GI50 [µM]

MDA-MB-231 0.03 0.01 0.2 0.5

MCF7 0.02 0.8 1.5 2.0

T-47D 0.04 >10 >10 >10

ZR-75-1 0.05 >10 >10 >10

BT-474 0.06 0.02 0.5 1.0

Table 2: Anti-proliferative Activity (GI50) in Breast Cancer Cell Lines.[2] This table showcases

the potent anti-proliferative effects of eCF506 across a panel of breast cancer cell lines, with

notable efficacy in cell lines where other inhibitors are less active.
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Treatment SRC-FAK Complex Formation

DMSO (Control) Baseline

eCF506 Decreased by 50%[3]

Dasatinib Increased by 3-fold[3]

Bosutinib Increased[3]

Saracatinib Increased[3]

Table 3: Effect of Inhibitors on SRC-FAK Complex Formation. This table illustrates the unique

ability of eCF506 to inhibit the scaffolding function of SRC by preventing its interaction with

FAK, a key signaling partner. In contrast, other inhibitors that bind to the active conformation of

SRC enhance this complex formation.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure

reproducibility and comprehensive understanding.

Crystallography of eCF506 in Complex with SRC
Objective: To determine the three-dimensional structure of eCF506 bound to the SRC kinase

domain to elucidate its binding mode.

Protein Expression and Purification: The kinase domain of human SRC is expressed in a

suitable expression system (e.g., E. coli or insect cells) and purified using affinity and size-

exclusion chromatography to achieve high purity.

Crystallization: The purified SRC kinase domain is incubated with a molar excess of eCF506.

Crystallization screening is performed using various commercially available screens and

optimized to obtain diffraction-quality crystals.

Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray

diffraction data are collected at a synchrotron source. The structure of the eCF506-SRC

complex has been determined to a resolution of 1.5 Å.[3]
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Structure Determination and Refinement: The structure is solved by molecular replacement

using a previously determined SRC structure. The model is then refined, and the electron

density for eCF506 is clearly visualized to determine its precise binding interactions within

the inactive conformation of the SRC kinase.

Thermal Shift Assay (TSA)
Objective: To assess the thermal stability of SRC in the presence of eCF506 and other

inhibitors.

Reaction Setup: A reaction mixture is prepared containing the purified SRC protein, a

fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded

proteins, and the inhibitor of interest (eCF506 or alternatives) at various concentrations in a

96-well PCR plate.

Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the

temperature is gradually increased.

Fluorescence Monitoring: The fluorescence intensity is monitored in real-time. As the protein

unfolds, the dye binds to the exposed hydrophobic cores, resulting in an increase in

fluorescence.

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is

unfolded, is calculated for each condition. An increase in Tm in the presence of an inhibitor

indicates stabilization of the protein, suggesting binding.

Co-Immunoprecipitation (Co-IP)
Objective: To investigate the effect of eCF506 on the interaction between SRC and its binding

partner, Focal Adhesion Kinase (FAK).

Cell Lysis: Cells (e.g., MDA-MB-231) are treated with eCF506, dasatinib, or a vehicle control

(DMSO) for a specified time. The cells are then lysed to release cellular proteins.

Immunoprecipitation: The cell lysates are incubated with an antibody specific to SRC, which

is coupled to magnetic or agarose beads. This step captures SRC and any proteins bound to

it.
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Washing: The beads are washed to remove non-specifically bound proteins.

Elution and Western Blotting: The SRC-containing protein complexes are eluted from the

beads. The eluted proteins are then separated by SDS-PAGE, transferred to a membrane,

and probed with antibodies against both SRC and FAK to detect the presence and relative

amount of FAK in the immunoprecipitated SRC complex.

Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
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Caption: SRC Signaling Pathway and Inhibitor Action.
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Caption: Crystallography Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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